molecular formula C20H23N7 B11190245 N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11190245
M. Wt: 361.4 g/mol
InChI Key: YTHKGVRGQZPEIA-UHFFFAOYSA-N
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Description

N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction, where an appropriate phenylating agent reacts with the triazine ring.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a condensation reaction with a suitable piperazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-dione, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:

    N-phenyl-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine: This compound has a methyl group instead of a phenyl group on the piperazine moiety, which may affect its chemical properties and biological activities.

    N-phenyl-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine: The presence of an ethyl group can influence the compound’s solubility and reactivity.

    N-phenyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine: The benzyl group may enhance the compound’s lipophilicity and ability to cross biological membranes.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N7

Molecular Weight

361.4 g/mol

IUPAC Name

2-N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H23N7/c21-19-23-18(24-20(25-19)22-16-7-3-1-4-8-16)15-26-11-13-27(14-12-26)17-9-5-2-6-10-17/h1-10H,11-15H2,(H3,21,22,23,24,25)

InChI Key

YTHKGVRGQZPEIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C4=CC=CC=C4

Origin of Product

United States

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